molecular formula C8H8Cl2FN B1467700 2-(2,4-Dichlorophenyl)-2-fluoroethanamine CAS No. 960111-88-0

2-(2,4-Dichlorophenyl)-2-fluoroethanamine

Cat. No.: B1467700
CAS No.: 960111-88-0
M. Wt: 208.06 g/mol
InChI Key: YMHASCSYQOHBLS-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-fluoroethanamine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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Biological Activity

2-(2,4-Dichlorophenyl)-2-fluoroethanamine, also known by its chemical identifier (CAS No. 960053-41-2), is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, and neuropharmacological effects, supported by relevant studies and case analyses.

Chemical Structure and Properties

The molecular structure of this compound features a dichlorophenyl group attached to a fluoroethylamine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of fluorinated compounds. The presence of fluorine in the structure of this compound enhances its lipophilicity, which can improve its penetration into bacterial membranes.

Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The MIC values indicate the concentration required to inhibit bacterial growth.

Compound Bacterial Strain MIC (µM)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.

Anticancer Properties

Fluorinated compounds have also been studied for their anticancer potential. The incorporation of fluorine atoms can alter the pharmacokinetics and enhance the selectivity of these compounds towards cancer cells.

Case Study: Cytotoxicity Assays

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

These findings suggest that this compound could be a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The neuropharmacological profile of this compound has also been explored. Compounds with similar structures have shown promise in modulating neurotransmitter systems.

Research indicates that such compounds may interact with serotonin and dopamine receptors, potentially influencing mood and behavior. Further studies are required to elucidate the specific pathways involved.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHASCSYQOHBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(2,4-dichlorophenyl)-2-fluoroacetonitrile (0.263 g, 1.29 mmol) in THF (2 ml) was added borane-DMS complex (0.134 ml, 1.42 mmol), and the reaction was heated to reflux under argon for one hour. The reaction was cooled to ambient temperature, and 0.4 ml of concentrated hydrochloric acid were added. The reaction mixture was again heated to reflux for 30 minutes, then cooled to ambient temperature and treated with 1M sodium hydroxide until the pH reached 13. The reaction was extracted three times with ether, and the combined organic layers were washed with saturated sodium chloride, dried over anhydrous potassium carbonate, filtered, and concentrated to yield 217 mg of the title compound (80.9% yield).
Name
2-(2,4-dichlorophenyl)-2-fluoroacetonitrile
Quantity
0.263 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 2
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 3
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 4
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 5
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Reactant of Route 6
2-(2,4-Dichlorophenyl)-2-fluoroethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.